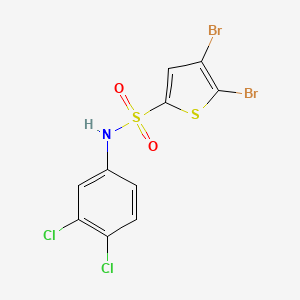
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile typically involves the reaction of an appropriate alkyl halide with sodium azide, followed by a subsequent reaction with a nitrile compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is safe and cost-effective for large-scale production.
化学反应分析
Types of Reactions
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
科学研究应用
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. This property makes it useful in bioconjugation and labeling studies. The nitrile group can interact with various enzymes and proteins, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
(2-Azidoethyl)(but-1-en-1-yl)propanedinitrile: Similar structure but with a butenyl group instead of a propenyl group.
(2-Azidoethyl)(prop-1-en-1-yl)butanedinitrile: Similar structure but with a butanedinitrile group instead of a propanedinitrile group.
Uniqueness
(2-Azidoethyl)(prop-1-en-1-yl)propanedinitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its azido group allows for versatile chemical modifications, while the nitrile group provides stability and reactivity in various chemical environments.
属性
CAS 编号 |
649759-75-1 |
|---|---|
分子式 |
C8H9N5 |
分子量 |
175.19 g/mol |
IUPAC 名称 |
2-(2-azidoethyl)-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C8H9N5/c1-2-3-8(6-9,7-10)4-5-12-13-11/h2-3H,4-5H2,1H3 |
InChI 键 |
QHDFRMVEPWPQFS-UHFFFAOYSA-N |
规范 SMILES |
CC=CC(CCN=[N+]=[N-])(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3,2lambda~6~-dioxathiolane-2,2-dione](/img/structure/B12591688.png)






![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)
![2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12591715.png)
![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Trichloro[(hept-1-en-1-yl)oxy]silane](/img/structure/B12591742.png)
